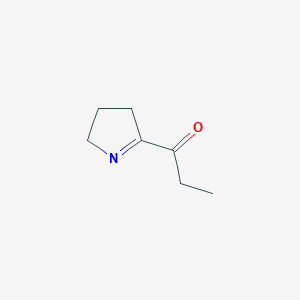

2-Propionyl-1-pyrroline

Beschreibung

Significance of 2-Propionyl-1-pyrroline as a Key Aroma Compound

The formation of this compound is intrinsically linked to the heating of food. It is a product of the Maillard reaction, which is responsible for the browning and flavor development in foods like baked bread, roasted nuts, and popcorn. indiamart.com During this process, precursors such as the amino acid proline react with sugars to generate a cascade of volatile compounds, including this compound. acs.org Its presence imparts a distinctive and highly valued "roasty" and "popcorn-like" character to the final flavor profile. nih.govacs.org Research has identified it as one of the primary odorants in popcorn and a key contributor to the aroma of various roasted foods. nih.govacs.orgpherobase.com

The impact of this compound has been documented in several specific food products where roasting or thermal treatment is a key processing step.

Roasted Hazelnuts: In roasted hazelnuts, this compound is considered a key odorant. researchgate.netnih.gov It is formed during the roasting process and contributes to the desirable roasty and popcorn-like notes that define the hazelnut's complex aroma profile. researchgate.netresearchgate.net Studies have shown it works in synergy with other compounds like pyrazines to create the characteristic "roasty" blueprint of the nuts.

Cereal Coffee: In cereal-based coffee substitutes, this compound has been identified as a key aroma-active compound that imparts roasty and popcorn-like odors. reading.ac.uk

Roasted Peanuts: Alongside its close relative 2-acetyl-1-pyrroline (B57270), this compound provides a significant popcorn-like note to the aroma of freshly roasted peanuts. nih.govacs.org Its concentration has been shown to decrease during storage, leading to a loss of the fresh-roasted aroma. nih.gov It was newly identified in roasted peanuts in studies comparing raw and roasted nuts. acs.orgnih.govresearchgate.net

Roasted Pecans: Research on the volatile components of roasted pecans identifies this compound as a compound of particular importance to their sweet and nutty aroma. researchgate.net It is formed during the roasting process from reactions involving the pecan's natural constituents. researchgate.net Quantitative studies have confirmed it as an odor-important compound in roasted pecan oil. illinois.edu

| Food Matrix | Reported Aroma Contribution | Reference |

|---|---|---|

| Roasted Hazelnuts | Roasty, popcorn-like | researchgate.netresearchgate.netnih.gov |

| Popcorn | Popcorn-like, roasty | acs.orgpherobase.com |

| Cereal Coffee | Popcorn-like, roasty | reading.ac.uk |

| Roasted Peanuts | Popcorn-like | nih.govacs.orgnih.gov |

| Roasted Pecans | Sweet, nutty | researchgate.netillinois.edu |

Comparative Analysis with Structurally Related Aroma Compounds

The aroma profile of many foods is not the result of a single compound but rather a complex mixture of many volatile molecules. This compound belongs to a family of structurally related heterocyclic compounds that are often formed through similar chemical pathways and contribute to a similar spectrum of roasted, nutty, and popcorn-like aromas.

The most notable structural relative of this compound is 2-acetyl-1-pyrroline (2-AP). wikipedia.org 2-AP is a structural homologue, differing only by having a slightly shorter acetyl group (two carbons) instead of a propionyl group (three carbons) attached to the pyrroline (B1223166) ring. wikipedia.org

Like 2-PP, 2-AP is a potent aroma compound renowned for its characteristic popcorn-like scent. wikipedia.orgnih.gov It is famously known as the principal aroma compound in scented rice varieties like jasmine and basmati, and it also contributes significantly to the crust of baked bread. wikipedia.orgnih.govacs.org Both compounds are formed via the Maillard reaction, often from the same amino acid precursors like proline, and frequently coexist in the same food matrices. acs.orgwikipedia.org For example, both 2-AP and 2-PP are key contributors to the aroma of roasted peanuts, popcorn, and roasted hazelnuts. nih.govacs.orgresearchgate.net Despite their similar aromas, subtle differences in their chemical structure can lead to variations in odor threshold and perception, contributing to the complexity of the final food flavor. wikipedia.org

| Feature | This compound (2-PP) | 2-Acetyl-1-pyrroline (2-AP) |

|---|---|---|

| Chemical Formula | C₇H₁₁NO | C₆H₉NO |

| Side Chain | Propionyl group | Acetyl group |

| Common Aroma Descriptor | Roasty, popcorn-like | Popcorn-like, roasty, cracker-like |

| Key Food Sources | Popcorn, roasted hazelnuts, roasted peanuts, roasted pecans | Aromatic rice, bread crust, popcorn, pandan leaves |

| Formation Pathway | Maillard reaction | Maillard reaction, biosynthesis in plants |

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(3,4-dihydro-2H-pyrrol-5-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO/c1-2-7(9)6-4-3-5-8-6/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVNCGQSYSSYBPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=NCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60158112 | |

| Record name | 2-Propionylpyrroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60158112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellowish liquid; Fishy aroma | |

| Record name | 2-Propionylpyrroline | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1594/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

89.00 to 90.00 °C. @ 1.00 mm Hg | |

| Record name | 3,4-Dihydro-5-propanoyl-2H-pyrrole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034883 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in heptane, triacetin, Soluble (in ethanol) | |

| Record name | 2-Propionylpyrroline | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1594/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.979-0.985 | |

| Record name | 2-Propionylpyrroline | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1594/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

133447-37-7 | |

| Record name | 1-(3,4-Dihydro-2H-pyrrol-5-yl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133447-37-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propionylpyrroline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133447377 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propionylpyrroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60158112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-PROPIONYLPYRROLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C032C57DYG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,4-Dihydro-5-propanoyl-2H-pyrrole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034883 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis and Formation Mechanisms of 2 Propionyl 1 Pyrroline

Maillard Reaction Pathways in 2-Propionyl-1-pyrroline Generation

The Maillard reaction, a chemical reaction between amino acids and reducing sugars that occurs upon heating, is a key pathway for the formation of this compound. This reaction is responsible for the desirable flavors and brown color of many cooked foods.

The nitrogen-containing heterocyclic structure of this compound originates from specific amino acid precursors. Proline, with its inherent pyrrolidine (B122466) ring, is a direct and efficient precursor. researchgate.netnih.gov Ornithine and glutamate (B1630785) can also serve as precursors, as they can be converted to proline or other intermediates that lead to the formation of the pyrroline (B1223166) ring. nih.govfrontiersin.org Studies on the analogous compound 2-acetyl-1-pyrroline (B57270) have shown that the addition of proline, ornithine, or glutamate to rice callus cultures significantly increases its concentration, with proline having the most substantial effect. researchgate.netnih.gov The nitrogen atom in the pyrroline ring is directly derived from these amino acids. nih.gov

| Amino Acid | Role in Formation | Supporting Evidence |

|---|---|---|

| Proline | Directly provides the 1-pyrroline (B1209420) ring structure. | Identified as a major precursor in numerous Maillard reaction models. researchgate.netnih.gov |

| Ornithine | Can be converted to 1-pyrroline via intermediates like putrescine and γ-aminobutyraldehyde. frontiersin.orgnih.gov | Increases the yield of related pyrroline compounds in model systems. nih.gov |

| Glutamate | Serves as a precursor for proline and Δ1-pyrroline-5-carboxylate (P5C) biosynthesis. frontiersin.orghmdb.ca | Enhances the formation of pyrroline-based aroma compounds. nih.gov |

The propionyl side chain of this compound is derived from the breakdown of reducing sugars during the Maillard reaction. These sugars undergo a series of complex reactions, including enolization, dehydration, and fragmentation, to form highly reactive dicarbonyl compounds. For this compound, C3 sugar fragments are the essential precursors for the propionyl group. nih.gov Key sugar degradation products involved in its formation include methylglyoxal. While not explicitly detailed for this compound, the formation of its analogue, 2-acetyl-1-pyrroline, heavily involves methylglyoxal. nih.gov Another important intermediate is 1-hydroxy-2-butanone, which is known to react with 1-pyrroline to form 2-propionyltetrahydropyridine, a related compound.

A critical step in the formation of this compound is the generation of the intermediate compound, 1-pyrroline. This intermediate is primarily formed through the Strecker degradation of proline or ornithine. imreblank.ch Once formed, 1-pyrroline reacts with C3 sugar fragments, such as 2-oxobutanal, derived from sugar degradation, to yield this compound. nih.gov This reaction pathway is analogous to the formation of 2-acetyl-1-pyrroline, where 1-pyrroline reacts with C2 sugar fragments.

The yield of this compound from the Maillard reaction is significantly influenced by several factors:

Temperature: Higher temperatures generally accelerate the Maillard reaction and, consequently, the formation of this compound. However, excessive heat can also lead to the degradation of the compound. For the related 2-acetyl-1-pyrroline, formation in non-fragrant rice is observed at temperatures above 140°C, with significant increases at 180°C. reading.ac.uk

pH: The pH of the reaction medium plays a crucial role. Neutral to slightly alkaline conditions (pH 7-8) have been shown to favor the formation of related N-heterocyclic compounds like 2-acetyl-1-pyrroline. nih.govimreblank.chresearchgate.net At acidic pH, the amino groups of the precursor amino acids are protonated, reducing their reactivity. mdpi.com

Moisture Content: Moisture content, or water activity (a_w_), has a complex effect. The Maillard reaction rate is generally highest at intermediate moisture levels (a_w_ 0.6-0.7). mdpi.com Very low moisture can limit the mobility of reactants, while very high moisture can dilute the reactants and inhibit the necessary dehydration steps. mdpi.com

Extrusion Cooking: This high-temperature, short-time processing method has been shown to produce this compound. Studies using extrusion cooking have confirmed that the formation pathways are similar to those in conventional heating systems, involving the reaction of proline or ornithine with glucose-derived C3 sugar fragments. nih.gov

| Condition | Effect on Yield | Mechanism |

|---|---|---|

| Temperature | Increases to an optimal point, then decreases. | Accelerates Maillard reaction rates but can also cause degradation at very high temperatures. reading.ac.uk |

| pH | Generally higher yields at neutral to slightly alkaline pH (7-8). | Affects the protonation state and reactivity of amino precursors. researchgate.netmdpi.com |

| Moisture Content | Optimal at intermediate levels (a_w_ 0.6-0.7). | Impacts reactant mobility and dehydration reaction steps. mdpi.com |

| Extrusion Cooking | Promotes formation. | High-temperature, short-time process facilitates Maillard reactions. nih.gov |

Biological/Enzymatic Formation Pathways

In addition to the heat-induced Maillard reaction, this compound can also be formed through biological and enzymatic pathways in certain plants and microorganisms. Much of the understanding of these pathways is derived from studies on the biosynthesis of the closely related compound, 2-acetyl-1-pyrroline, in aromatic rice.

The biological synthesis of the pyrroline ring involves several key precursors and intermediates. Δ1-pyrroline-5-carboxylate (P5C) is a central metabolite in proline biosynthesis and catabolism and is considered a direct precursor to the 1-pyrroline ring. hmdb.casemanticscholar.orgfrontiersin.orgnih.gov P5C is formed from glutamate via the action of P5C synthetase (P5CS) or from ornithine through the action of ornithine aminotransferase (OAT). frontiersin.orgnih.gov

Another important intermediate is γ-aminobutyraldehyde (GABald), which can be formed from the degradation of polyamines like putrescine by diamine oxidase (DAO). frontiersin.orgnih.gov GABald can then spontaneously cyclize to form 1-pyrroline. frontiersin.orgnih.gov The subsequent reaction of these pyrroline intermediates with a C3 carbon source, derived from cellular metabolism, would lead to the formation of this compound.

Enzymes Involved in Biosynthesis

The biosynthesis of this compound and its well-studied analogue, 2-acetyl-1-pyrroline (2AP), involves a complex interplay of several enzymes that produce the key precursor, Δ1-pyrroline. The availability of this precursor is a rate-limiting step in the formation of these important aroma compounds. opensciencepublications.comnih.gov Proline, glutamate, and ornithine have been identified as the primary precursors in this biological process. frontiersin.orgopensciencepublications.com

Δ1-pyrroline-5-carboxylate synthetase (P5CS): This is a key enzyme that catalyzes the conversion of glutamate to Δ1-pyrroline-5-carboxylate (P5C), which is in equilibrium with glutamate-γ-semialdehyde (GSA). frontiersin.orgnih.govfrontiersin.org P5CS is a bifunctional enzyme with both glutamate kinase and γ-glutamyl phosphate (B84403) reductase activities. nih.govresearchgate.net Its activity is crucial for proline biosynthesis and, consequently, for the supply of P5C, a direct precursor to Δ1-pyrroline. frontiersin.orgfrontiersin.org In plants, P5CS gene expression is often upregulated in response to environmental stresses, leading to proline accumulation. frontiersin.orgnih.gov

Proline Dehydrogenase (PDH): Also known as proline oxidase, PDH is a mitochondrial enzyme that catalyzes the FAD-dependent oxidation of proline to P5C. wikipedia.orgnih.govfrontiersin.org This reaction is the first step in proline catabolism and provides an alternative route for P5C formation. wu.ac.thbham.ac.uk The activity of PDH can therefore directly influence the pool of precursors available for 2PP synthesis. frontiersin.orgnih.gov

Ornithine Aminotransferase (OAT): This enzyme facilitates the reversible transamination of ornithine to P5C and GSA. nih.govnih.gov This provides a direct link between the urea (B33335) cycle intermediate, ornithine, and the proline biosynthetic pathway, establishing ornithine as another significant precursor for Δ1-pyrroline. frontiersin.orgresearchgate.net

Diamine Oxidase (DAO): DAO is an enzyme involved in the metabolism of polyamines like putrescine. wikipedia.org It catalyzes the oxidative deamination of these compounds, which can lead to the formation of γ-aminobutyraldehyde (GABald), a compound that spontaneously cyclizes to form Δ1-pyrroline. frontiersin.orgopensciencepublications.com Therefore, DAO activity contributes to the precursor pool for 2PP synthesis by degrading polyamines. nih.gov

Betaine Aldehyde Dehydrogenase (BADH2): This enzyme plays a critical regulatory role. A functional BADH2 enzyme converts GABald/Δ1-pyrroline into γ-aminobutyric acid (GABA). opensciencepublications.comnih.govnih.gov In many aromatic rice varieties, a non-functional BADH2 enzyme, due to genetic mutations, leads to the accumulation of GABald/Δ1-pyrroline. opensciencepublications.comsemanticscholar.orgmdpi.com This accumulation significantly increases the availability of the precursor, which can then react non-enzymatically with a propionyl donor to form this compound. nih.gov The absence of BADH2 activity is considered a primary reason for the high concentration of 2AP in fragrant rice. opensciencepublications.comfrontiersin.org

| Enzyme | Abbreviation | Function in Pathway | Precursor(s) | Product(s) |

|---|---|---|---|---|

| Δ1-pyrroline-5-carboxylate synthetase | P5CS | Catalyzes the formation of the key intermediate P5C from glutamate. frontiersin.orgnih.gov | Glutamate | Δ1-pyrroline-5-carboxylate (P5C) |

| Proline Dehydrogenase | PDH | Oxidizes proline to generate P5C. wikipedia.orgfrontiersin.org | Proline | Δ1-pyrroline-5-carboxylate (P5C) |

| Ornithine Aminotransferase | OAT | Converts ornithine into P5C. nih.govnih.gov | Ornithine | Δ1-pyrroline-5-carboxylate (P5C) |

| Diamine Oxidase | DAO | Produces Δ1-pyrroline precursor from polyamine degradation. frontiersin.orgwikipedia.org | Polyamines (e.g., Putrescine) | γ-aminobutyraldehyde (GABald) / Δ1-pyrroline |

| Betaine Aldehyde Dehydrogenase 2 | BADH2 | Regulates precursor availability; its absence leads to Δ1-pyrroline accumulation. opensciencepublications.comnih.gov | γ-aminobutyraldehyde (GABald) / Δ1-pyrroline | γ-aminobutyric acid (GABA) |

Microbial Production of this compound and Analogues

Various microorganisms, including bacteria, yeasts, and fungi, are capable of producing 2-acetyl-1-pyrroline (2AP), and by extension, are likely candidates for producing this compound given the appropriate precursors. These microbes can synthesize the aroma compound through de novo production or by biotransforming precursors present in the growth medium. ijsrp.org

Studies have shown that supplementing microbial growth media with precursors such as proline, ornithine, and putrescine significantly increases the yield of 2AP. ijsrp.orgsemanticscholar.org For instance, the bacterium Acinetobacter bahayai demonstrated a notable increase in 2AP production when its growth medium was supplemented with these compounds. semanticscholar.orgresearchgate.net Other microorganisms identified as producers of 2AP include Bacillus cereus, the yeast Kluveromyces maxianus, and fungal strains like Acremonium nigricans, Aspergillus awamori, and Aspergillus oryzae. ijsrp.orgresearchgate.net A. nigricans and A. awamori have been reported to produce 2AP at concentrations of approximately 2.08 mg/L and 1.11 mg/L, respectively. researchgate.net

In-vitro Studies of Biosynthesis Pathways

In-vitro experiments and precursor feeding studies have been instrumental in elucidating the biosynthetic pathways of 2-acyl-1-pyrrolines. These studies confirm that the availability of precursors like proline, ornithine, and glutamate is directly linked to the amount of the final aroma compound produced.

When Bacillus cereus cultures were supplemented with high levels of proline, ornithine, and glutamate, a significant increase in 2AP content was observed. opensciencepublications.com Similarly, studies with rhizobacteria have shown that adding ornithine, proline, and putrescine to the growth medium enhances 2AP production. ijsrp.org These findings support the enzymatic pathways where these amino acids are converted into the central precursor, Δ1-pyrroline. opensciencepublications.com Further in-vitro analysis has identified 1-pyrroline as a critical immediate precursor for 2AP synthesis by bacteria, with its formation from ornithine, proline, or putrescine being a key step. semanticscholar.orgresearchgate.net

Synthetic Routes and Reaction Conditions

Chemical synthesis provides a reliable alternative to biological extraction for producing this compound, allowing for greater control and higher yields. Several synthetic strategies have been developed for this and related acylpyrrolines.

Chemical Synthesis from Boc-proline and Lithium Reagents

A common synthetic approach for 2-acyl-1-pyrrolines starts with L-proline, which is first protected with a t-butyloxycarbonyl (Boc) group to form Boc-proline. google.comgoogle.comresearchgate.net This protecting group strategy prevents unwanted reactions at the amine nitrogen during subsequent steps. rsc.org The carboxylic acid of Boc-proline is then activated, for example, by converting it into a Weinreb amide or a thioester. google.comgoogle.com This activated intermediate is then reacted with an organometallic reagent, such as a lithium or Grignard reagent, to introduce the acyl side chain. For the synthesis of this compound, an ethyl-based organolithium or Grignard reagent would be used. The final step involves the removal of the Boc protecting group, often under acidic conditions, which is followed by spontaneous cyclization and oxidation to yield the target this compound. google.comgoogle.com

Grignard Reactions for Acylpyrroline Synthesis

Grignard reagents (organomagnesium halides, RMgX) are powerful nucleophiles widely used in organic synthesis to form new carbon-carbon bonds. organic-chemistry.orgleah4sci.commasterorganicchemistry.com In the context of acylpyrroline synthesis, they are crucial for introducing the side chain onto the pyrrolidine ring precursor. beilstein-journals.orglibretexts.org For example, after activating the carboxyl group of a protected proline derivative, a Grignard reagent such as ethylmagnesium bromide (for 2PP) or methylmagnesium bromide (for 2AP) is added. google.comresearchgate.netnih.gov The Grignard reagent attacks the activated carbonyl carbon, leading to the formation of a ketone. Subsequent deprotection and cyclization yield the desired 2-acyl-1-pyrroline. google.com This method is effective and versatile for creating a range of 2-acyl-1-pyrroline derivatives by simply changing the R-group of the Grignard reagent. masterorganicchemistry.com

Penicillin Acylase-Mediated Synthesis of 2-Acyl-1-pyrroline Derivatives

An innovative chemoenzymatic approach utilizes penicillin acylase (PA) for the synthesis of 2-acyl-1-pyrrolines. nih.govacs.org Penicillin acylase is a hydrolase enzyme typically used in the production of semi-synthetic antibiotics. nih.gov However, its substrate specificity can be exploited for other synthetic applications. mdpi.com In this method, a specifically designed precursor, such as an N-phenylacetamide derivative, is synthesized through several chemical steps. The key final step involves the enzymatic hydrolysis of the N-phenylacetamide group by immobilized penicillin acylase. nih.gov This deprotection reveals a primary amine, which then spontaneously undergoes an intramolecular cyclization to form the this compound ring structure. nih.govacs.org This method represents an efficient and stereoselective route to the target compound.

| Synthetic Route | Key Starting Material | Key Reagents/Catalysts | Core Principle |

|---|---|---|---|

| From Boc-proline | L-proline | Boc-anhydride, Ethyl-lithium or Ethyl Grignard reagent, Acid (for deprotection) | Protection of amine, activation of carboxyl, addition of ethyl group, deprotection, and cyclization. google.comresearchgate.net |

| Grignard Reactions | Protected Proline Derivative | Ethylmagnesium bromide (CH₃CH₂MgBr) | Nucleophilic addition of an ethyl group to an activated proline derivative to form the propionyl side chain. google.comnih.gov |

| Penicillin Acylase-Mediated | N-phenylacetamide precursor | Immobilized Penicillin Acylase | Enzymatic hydrolysis of an amide bond to trigger spontaneous intramolecular cyclization. nih.govacs.org |

Other Synthetic Approaches to this compound and Analoguesgoogle.com

Beyond the well-established Maillard reaction and specific biomimetic syntheses, a variety of other chemical strategies have been developed for the synthesis of this compound (2PP) and its close, highly studied analogue, 2-acetyl-1-pyrroline (2AP). These methods offer alternative routes from different starting materials and employ a range of chemical transformations. Many of the synthetic pathways developed for 2AP can be advantageously applied to the synthesis of 2PP and other analogues. google.com

One of the notable early methods, developed by De Kimpe and colleagues, utilizes pyrrolidine as the starting material. google.com This multi-step synthesis involves the hydrocyanation of the corresponding imine to form 2-cyanopyrrolidine, which is then oxidized to 2-cyano-1-pyrroline. The final step involves the addition of an organomagnesium compound (a Grignard reagent). For the synthesis of this compound, this would be an ethylmagnesium halide, which adds to the nitrile group to yield the target compound after hydrolysis. While effective, this route involves the use of hazardous reagents like hydrocyanic acid. google.com

Another significant class of synthetic routes begins with the amino acid proline. google.comnih.gov In one such approach, t-butyloxycarbonyl-protected (Boc-protected) proline is converted into a thioester. nih.gov The introduction of the propionyl group is achieved through the addition of ethylmagnesium bromide. Subsequent deprotection of the amine group with trifluoroacetic acid yields 2-propionylpyrrolidine, which spontaneously oxidizes to this compound when the pH is adjusted to 7. google.comnih.gov A related patented method also starts from proline, proceeding through its methyl ester, which is oxidized to form the pyrroline ring before the final Grignard addition step. nih.gov

A distinct chemoenzymatic approach has been reported by Favino et al., employing penicillin acylase. In this strategy, the key step is the enzymatic hydrolysis of an N-phenylacetamide precursor. This reaction, mediated by immobilized penicillin acylase, yields an aminodiketone intermediate that spontaneously undergoes ring closure to form the desired 2-acyl-pyrroline, including this compound.

Oxidation of suitable precursors provides another avenue. A method developed for 2-acetyl-1-pyrroline that is applicable to its analogues involves the oxidation of 2-(1-hydroxypropyl)pyrrolidine. nih.gov The original synthesis for the acetyl analogue used a large excess of silver carbonate on celite. nih.gov

Alternative starting materials have also been explored for the synthesis of the pyrroline core structure. Harrison and Dake developed a strategy for 2-acetyl-1-pyrroline starting from pyrrolidin-2-one. google.com This method involves a ring-opening reaction using vinyl lithium, followed by cyclization in an acidic medium and a final deprotection step. This pathway highlights a different retrosynthetic disconnection for accessing the 2-acyl-1-pyrroline scaffold. google.com

The following table summarizes some of the key synthetic approaches developed for this compound and its analogues.

| Method | Starting Material | Key Reagents/Steps | Target Compound(s) |

| De Kimpe Synthesis | Pyrrolidine | 1. Oxidation to 1-pyrroline2. Hydrocyanation3. Oxidation to 2-cyano-1-pyrroline4. Grignard reaction (e.g., EtMgBr) | 2-Acyl-1-pyrrolines (incl. 2PP) |

| Proline-based Synthesis | Boc-Proline | 1. Thioester formation2. Grignard reaction3. Deprotection and spontaneous oxidation | 2-Acyl-1-pyrrolines (incl. 2PP) |

| Enzymatic Synthesis | N-phenylacetamide precursor | Immobilized penicillin acylase hydrolysis, spontaneous cyclization | 2-Acetyl-1-pyrroline, this compound |

| Precursor Oxidation | 2-(1-Hydroxypropyl)pyrrolidine | Silver carbonate on celite | 2-Acyl-1-pyrrolines (incl. 2PP) |

| Pyrrolidin-2-one Route | Pyrrolidin-2-one | Ring-opening with vinyl lithium, acid-catalyzed cyclization, deprotection | 2-Acetyl-1-pyrroline |

Stability and Degradation of 2 Propionyl 1 Pyrroline

Degradation Mechanisms

The degradation of 2-propionyl-1-pyrroline and its analogues is a complex process involving multiple pathways. These reactions lead to the loss of the desired aroma and the formation of various other products.

A primary degradation pathway for 2-acyl-1-pyrrolines is polymerization. tugraz.at Research on 2AP has confirmed that it undergoes a complex polymerization process, generating many unstable intermediates. tugraz.at This reaction is accompanied by the loss of water molecules as the molecular weight of the polymers increases. tugraz.at Mass spectrometry studies have shown the formation of dimers, trimers, and even hexamers of 2AP. tugraz.at Evidence suggests that the polymerization mechanism may involve the opening of the pyrroline (B1223166) ring, creating highly unsaturated intermediates that continue to react. tugraz.at This process is consistent with the observation that the concentration of the dimer increases in the initial stages of degradation and then declines as larger polymers are formed. tugraz.at

While polymerization is a major degradation route, oxidation also contributes to the instability of 2-acyl-1-pyrrolines. The pyrroline ring can be susceptible to oxidation, leading to the formation of different compounds and a loss of the characteristic aroma. tandfonline.commdpi.com Studies on related N-acyl-pyrrolidines have shown they can be oxidized to form pyrrolidin-2-ones in the presence of systems like iron(II)-hydrogen peroxide or molecular oxygen with an iron complex. researchgate.net Although specific oxidation studies on 2PP are limited, the general reactivity of the pyrroline and pyrrolidine (B122466) structures suggests that oxidation is a plausible degradation pathway, especially in food systems where various oxidizing agents may be present. researchgate.net

In the complex matrix of food, other degradation pathways can affect the stability of this compound. The compound's stability is influenced by factors such as temperature, pH, and the presence of other reactive molecules like reducing sugars and amino acids involved in the Maillard reaction. reading.ac.ukresearchgate.net High storage temperatures have been shown to accelerate the loss of 2AP in aromatic rice. researchgate.net Furthermore, lipid oxidation in food can create free fatty acids and carbonyl compounds that may interact with and degrade 2-acyl-1-pyrrolines. thaiscience.info The interaction with food components, such as the complexation with starch, can also influence its release and perceived stability. thaiscience.info

Stabilization Strategies for this compound and Analogues

Given the high instability of these potent odorants, significant research has been directed toward developing effective stabilization methods to enable their use as flavoring agents. nih.govillinois.edu

A highly effective strategy for stabilizing this compound and its analogues is through complexation with metal halides, particularly zinc halides (ZnI₂, ZnBr₂, or ZnCl₂). nih.govconsensus.app This method involves the coordination of the 2PP molecule to zinc ions, resulting in the formation of stable, crystalline complexes in high yields. nih.gov

Infrared spectroscopy studies have revealed how this stabilization occurs. The 2PP molecule, like 2AP, contains both a heterocyclic nitrogen atom and a carbonyl oxygen atom. nih.gov Both of these atoms act as electron donors, forming coordinate covalent bonds with the central zinc ion. nih.govresearchgate.net This dual coordination effectively locks the molecule in a stable conformation, protecting the reactive sites from participating in degradation reactions like polymerization. nih.gov

These solid, powdered complexes remain stable for extended periods when stored in a dry environment. nih.gov The aroma compound can then be readily released from the complex upon hydration, making it a viable method for incorporating these flavors into food products. nih.govresearchgate.net

| Compound-Complex | Initial Loading | Retention after 3 Months | Source |

|---|---|---|---|

| 2AP-ZnI₂ | 14% | >94% | nih.gov |

| ATHP-ZnI₂ | Not Specified | 89% | nih.gov |

Entrapment and Encapsulation Methods (e.g., cyclodextrins, spray drying, starch complexation, paraffin-coated microcapsules)

Encapsulation is another key strategy to protect this compound from degradation by creating a physical barrier against environmental factors like oxygen, light, and moisture. researchgate.net

Cyclodextrins : Cyclodextrins (CDs) are cyclic oligosaccharides that have a hydrophobic inner cavity and a hydrophilic outer surface. nih.govnih.gov This structure allows them to form inclusion complexes with hydrophobic molecules like 2PP, effectively entrapping the aroma compound within their cavity. nih.govresearchgate.net This encapsulation can improve the stability and water solubility of the guest molecule. nih.govresearchgate.net Beta-cyclodextrin (β-CD) and its derivatives, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used for this purpose due to their cavity size and enhanced solubility. researchgate.netmdpi.commdpi.com

Spray Drying : This technique involves atomizing a liquid feed containing the aroma compound and a carrier material (wall material) into a hot drying medium to produce a dry powder. nih.gov For the related compound 2AP, spray drying has been used successfully with wall materials like gum acacia and maltodextrin (B1146171). Research showed that a high ratio of gum arabic to maltodextrin (70:30) resulted in better retention of the aroma compound. researchgate.net This method is widely used in the food industry to encapsulate flavors, although the high temperatures can be a limitation for heat-sensitive compounds. researchgate.net

Starch Complexation : Amylose (B160209), the linear component of starch, can form a helical structure that can enclose flavor molecules. illinois.edu This method has been evaluated for the stabilization of 2AP. researchgate.netnih.gov High amylose corn starch has been shown to form inclusion complexes with 2AP, with storage studies indicating that more than half of the flavor was retained after two weeks of storage at 0% relative humidity. illinois.edunih.gov This suggests that starch complexation is a viable method for stabilizing 2PP, mimicking how the compound may be naturally stabilized in foods like aromatic rice. illinois.edu

Paraffin-Coated Microcapsules : To protect moisture-sensitive complexes of 2AP and zinc chloride, spray-chilling with hydrophobic materials like paraffin (B1166041) has been investigated. researchgate.netnih.gov This method creates microcapsules with a paraffin wax coating that acts as a moisture barrier. nih.gov The encapsulated complex showed significantly greater stability compared to the unprotected complex, especially at high relative humidity. researchgate.netnih.gov

| Encapsulation Method | Wall/Carrier Material | Storage Condition | Storage Duration | Retention/Stability Finding | Source |

|---|---|---|---|---|---|

| Spray Drying | Gum Arabic and Maltodextrin | Room Temperature | 72 days | ~70% retention | researchgate.netresearchgate.net |

| Starch Complexation | High Amylose Corn Starch | 0% Relative Humidity | 2 weeks | >50% retention | illinois.edunih.gov |

| Paraffin-Coated Microcapsules (Spray Chilling) | Paraffin Wax | Ambient, 0% Relative Humidity | 3 months | 69.65% retention (vs. 45.91% for unprotected complex) | researchgate.net |

Storage Conditions for Preserving this compound Integrity

The preservation of this compound, whether in its free form or encapsulated, is highly dependent on storage conditions. High temperatures and humidity are major factors that accelerate its degradation. researchgate.netthaiscience.info

Research on aromatic rice, where the related 2AP is a key flavor component, demonstrates that storage temperature is critical. The concentration of 2AP decreases much faster at higher storage temperatures. researchgate.netthaiscience.info Cold storage, for instance at 5°C, is most effective at preserving the aroma compound's content. thaiscience.info It is also recommended that 2PP be stored in well-sealed containers to prevent its loss due to its volatile nature. thaiscience.infocnchemshop.com Therefore, to maintain the integrity of this compound, storage in a cool, dry, and dark environment is essential. researchgate.netthaiscience.info

Analytical Methodologies for 2 Propionyl 1 Pyrroline Research

Extraction Techniques for Volatile Compounds

The isolation and concentration of volatile compounds like 2-propionyl-1-pyrroline from complex food matrices are critical preliminary steps for accurate analysis. Various extraction techniques have been developed to efficiently capture these low-concentration, high-vapor-pressure molecules. The choice of method depends on the sample matrix, the target analyte's properties, and the desired sensitivity.

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a sample preparation technique that uses a solid sorbent to isolate analytes from a liquid sample. While not as commonly cited for highly volatile compounds like this compound compared to headspace techniques, SPE can be employed. In this method, the sample is passed through a cartridge containing a stationary phase that retains the target compound. The analyte is later eluted with a suitable solvent. The effectiveness of SPE depends on the selection of the appropriate sorbent material that has a high affinity for the target pyrroline (B1223166) derivative while minimizing the retention of interfering matrix components.

Headspace Solid-Phase Microextraction (HS-SPME)

Headspace Solid-Phase Microextraction (HS-SPME) is a widely used, solvent-free technique for the extraction of volatile and semi-volatile compounds from various matrices, including food samples. This method involves exposing a fused-silica fiber coated with a stationary phase to the headspace (the gas phase above the sample) of a heated sample in a sealed vial. Volatile compounds, such as this compound and the closely related 2-acetyl-1-pyrroline (B57270) (2-AP), partition from the sample matrix into the headspace and are then adsorbed by the fiber coating. After an equilibrium or pre-equilibrium period, the fiber is withdrawn and transferred to the injection port of a gas chromatograph for thermal desorption and analysis.

The efficiency of HS-SPME is influenced by several parameters that must be optimized for each specific application. Key parameters include the type of fiber coating, extraction temperature, extraction time, sample volume, and the addition of salt to the sample matrix. For the analysis of 2-AP in rice, a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used. Optimization studies have shown that temperatures around 80°C and extraction times of 15-25 minutes are effective for recovering 2-AP from rice samples. The addition of water to dry samples like rice flour can also enhance the recovery of the analyte. HS-SPME offers the advantages of being a simple, rapid, and sensitive extraction method that minimizes matrix interference.

| Parameter | Optimized Value | Reference |

|---|---|---|

| Fiber Type | Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) | |

| Extraction Temperature | 80 °C | |

| Preheating Time | 25 min | |

| Extraction Time | 15 min | |

| Sample Mass | 0.75 g | |

| Added Water | 100 µL |

Simultaneous Distillation and Extraction (SDE)

Simultaneous Distillation-Extraction (SDE) is a classic technique for extracting volatile and semi-volatile compounds from aqueous samples. The sample is heated in a flask to generate steam, which carries the volatile compounds into a distillation arm. Simultaneously, an organic solvent with a lower boiling point is heated in a separate flask, and its vapor also enters the distillation arm. The steam and solvent vapors mix and are then cooled in a condenser. As they condense, the immiscible aqueous and organic phases separate. The organic solvent, now containing the extracted volatile compounds, is collected for analysis.

SDE was one of the first methods used to extract 2-AP from rice. However, a significant drawback of this technique is the use of high temperatures, which can potentially cause thermal degradation of the target analytes or the formation of artifacts that were not originally present in the sample. For a thermally labile compound like 2-AP, the boiling conditions used in SDE can lead to its decomposition, resulting in lower measured concentrations than what is actually present.

Other Extraction Methods for Flavor Compounds

Beyond SPE, HS-SPME, and SDE, several other techniques are utilized for the extraction of volatile flavor compounds.

Purge and Trap (Dynamic Headspace): In this method, an inert gas (like helium) is bubbled through a liquid sample or passed over a solid sample. The gas strips the volatile compounds from the sample and carries them to a sorbent trap, where they are concentrated. The trap is then rapidly heated to desorb the compounds into a GC for analysis. This technique is suitable for analyzing low-boiling-point compounds and is often fully automated.

Ultrasonic-Assisted Extraction (UAE): This technique uses the energy of ultrasonic waves to facilitate the extraction of compounds from a solid matrix into a solvent. The ultrasound creates cavitation bubbles in the solvent; the collapse of these bubbles near the sample surface disrupts the cell walls and enhances the penetration of the solvent into the matrix, improving extraction efficiency. UAE has been successfully used to extract 2-AP from pandan leaves using ethanol (B145695) as a solvent.

Supercritical Fluid Extraction (SFE): SFE employs a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. Supercritical fluids have properties of both gases and liquids, allowing them to penetrate the sample matrix like a gas while having the solvating power of a liquid. By manipulating temperature and pressure, the solvating strength of the supercritical fluid can be precisely controlled. SFE is advantageous because it avoids the use of organic solvents and operates at relatively low temperatures, preventing thermal degradation of the analytes.

Separation and Detection Methods

Following extraction and concentration, the complex mixture of volatile compounds is separated into its individual components, which are then identified and quantified. Gas chromatography coupled with mass spectrometry is the gold standard for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry. It is the most widely used method for the analysis of volatile compounds like this compound and 2-AP.

In GC, the volatile extract is injected into a heated port, where it is vaporized and swept onto a long, thin capillary column by a carrier gas (usually helium). The column's inner surface is coated with a stationary phase. Separation occurs as the different compounds in the mixture travel through the column at different rates based on their volatility and interaction with the stationary phase. For the analysis of polar compounds like pyrroline derivatives, a polar column such as a DB-WAX or HP-5MS is often used.

As each separated compound elutes from the column, it enters the mass spectrometer. The MS ionizes the molecules (commonly through electron ionization at 70 eV), causing them to fragment in a reproducible pattern. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), creating a unique mass spectrum for each compound that acts as a chemical fingerprint. By comparing the retention time and the mass spectrum of an unknown peak to those of a known standard, the compound can be positively identified. For quantitative analysis, the instrument can be operated in selected ion monitoring (SIM) mode, where only specific fragment ions characteristic of the target analyte are monitored, significantly increasing sensitivity and reducing matrix interference.

| Parameter | Condition | Reference |

|---|---|---|

| GC Column | DB-WAX (30 m × 0.25 mm, 0.50 µm film thickness) | |

| Carrier Gas | Helium | |

| Flow Rate | 1.2 mL/min | |

| Oven Program | Initial 50°C (1 min), ramp at 5°C/min to 220°C (hold 5 min) | |

| Ionization Mode | Electron Ionization (EI) | |

| Ionization Energy | 70 eV | |

| Ion Source Temp. | 230 °C | |

| Mass Scan Range | m/z 50 to 600 (Full Scan) |

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS)

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a powerful analytical tool for the quantification of trace-level compounds in complex matrices. Its high selectivity and sensitivity make it suitable for flavor analysis. However, based on the reviewed scientific literature, the development and application of specific HPLC-MS/MS methods for the direct quantitative analysis of this compound have not been extensively reported. Research in this area has predominantly focused on its structural analog, 2-acetyl-1-pyrroline, for which various LC-MS/MS methods, often involving derivatization, have been established.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Degradation Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. In the context of this compound, NMR has been used to confirm its molecular structure following chemical synthesis.

Synthetic routes starting from precursors like L-proline utilize multi-step reactions to yield this compound. google.com In such syntheses, 1D (¹H, ¹³C) and 2D NMR experiments are crucial for verifying the structure of intermediates and the final product by providing detailed information about the chemical environment of each atom and their connectivity. One study referenced the synthesis of this compound and its subsequent characterization by NMR and Mass Spectrometry (MS). google.com

While NMR is a powerful technique for studying the kinetics and pathways of chemical degradation, specific studies focusing on the degradation of this compound using NMR spectroscopy were not identified in the reviewed literature. Such studies have been conducted on the analogous compound 2-acetyl-1-pyrroline, which is known to be unstable and undergo polymerization. tugraz.at A similar approach could theoretically be applied to investigate the stability and degradation pathways of this compound.

Spectrophotometric and Colorimetric Methods

Spectrophotometric and colorimetric methods offer simple and cost-effective alternatives to chromatographic techniques for the quantification of specific analytes. These methods typically rely on a chemical reaction that produces a colored product, the absorbance of which can be measured and correlated to the analyte's concentration. A review of the available scientific literature indicates that specific spectrophotometric or colorimetric methods developed for the detection and quantification of this compound have not been reported.

A novel colorimetric method involving a reaction with Chromium Hexacarbonyl (Cr(CO)₆) has been successfully developed for the quantification of 2-acetyl-1-pyrroline. This method is based on the reaction producing a distinct green-colored product. However, there is no evidence in the reviewed literature to suggest that this specific reaction or any other colorimetric method has been adapted or validated for the analysis of this compound.

Quantitative Analysis and Validation Parameters

The validation of an analytical method is essential to ensure that it is suitable for its intended purpose. Key validation parameters, as often defined by guidelines from the International Council for Harmonisation (ICH), include accuracy, precision, specificity, limit of detection (LOD), limit of quantitation (LOQ), linearity, range, and robustness. europa.eu

For an analytical method to be considered reliable for the quantitative analysis of this compound, it would need to undergo a rigorous validation process. This would involve:

Accuracy : Determining the closeness of the measured value to the true value.

Precision : Assessing the degree of scatter between a series of measurements (repeatability and intermediate precision).

Specificity : Ensuring the method can unequivocally assess the analyte in the presence of other components.

Limit of Detection (LOD) : The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Linearity : The ability to obtain test results which are directly proportional to the concentration of the analyte.

Range : The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Despite the importance of these parameters, a thorough review of the scientific literature did not yield specific validated quantitative methods or associated validation data (e.g., LOD, LOQ, linearity range) for this compound. Quantitative studies and method validations have been extensively published for the related compound, 2-acetyl-1-pyrroline, using techniques like GC-MS and GC-NPD, but similar comprehensive data for this compound remains to be documented.

Isotope Dilution Methods

Isotope Dilution Analysis (IDA) is a highly accurate and precise method for the quantification of analytes, including potent aroma compounds like this compound. This technique is particularly valuable as it can compensate for the loss of the analyte during sample preparation and analysis. The core principle of IDA involves the addition of a known amount of an isotopically labeled form of the analyte, known as an internal standard, to the sample at the beginning of the analytical process.

The isotopically labeled standard is chemically identical to the analyte of interest but has a different mass due to the incorporation of stable isotopes such as deuterium (B1214612) (²H or D) or carbon-13 (¹³C). Because the labeled and unlabeled compounds behave almost identically throughout extraction, purification, and chromatographic analysis, any losses that occur will affect both compounds to the same extent. The final quantification is based on the ratio of the signal from the unlabeled analyte to that of the labeled internal standard, as measured by a mass spectrometer.

For the analysis of a related compound, 2-acetyl-1-pyrroline, a stable isotope dilution assay has been successfully developed using a deuterated analog. researchgate.net This approach, often coupled with techniques like headspace solid-phase microextraction (HS-SPME) and gas chromatography-tandem mass spectrometry (GC-MS/MS), provides high sensitivity and selectivity. researchgate.net A similar strategy is directly applicable to the quantification of this compound, where a synthesized, isotopically labeled version of the molecule would be used as the internal standard. This methodology has been shown to be effective for analyzing complex food matrices, such as rice, where the aroma compound is present at trace levels. researchgate.netsemanticscholar.org

Linearity, Precision, Repeatability, and Recovery

To validate an analytical method for this compound, several key performance parameters must be evaluated. These include linearity, precision, repeatability, and recovery.

Linearity demonstrates that the analytical method produces results that are directly proportional to the concentration of the analyte in the sample over a specific range. A calibration curve is generated by analyzing a series of standards of known concentrations. The linearity is typically expressed by the coefficient of determination (r²), with a value close to 1.0 indicating a strong linear relationship. For the analogous compound 2-acetyl-1-pyrroline, a good linearity was observed over a concentration range of 5.9 to 779 ng with an r² of 0.9989. researchgate.net

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD).

Repeatability is a measure of precision under the same operating conditions over a short interval of time. It assesses the consistency of the method when performed by the same analyst, on the same instrument, with the same reagents, and on identical test items. The repeatability of a method for the related compound 2-acetyl-1-pyrroline was reported to have an RSD of 11.6% for 10 replicates. researchgate.net

Recovery is the percentage of the true amount of an analyte that is detected by the analytical method. It is determined by adding a known amount of the analyte (spiking) to a blank matrix and then analyzing the sample. High recovery rates indicate that the extraction and analysis procedures are efficient and that there is minimal loss of the analyte. In studies of 2-acetyl-1-pyrroline, the recovery of the spiked analyte from the rice matrix was found to be almost complete. researchgate.net

The following table summarizes the performance characteristics of an analytical method developed for the closely related compound, 2-acetyl-1-pyrroline, which are indicative of the performance expected for a this compound assay.

| Parameter | Value | Concentration Range |

| Linearity (r²) | 0.9989 | 5.9 to 779 ng |

| Repeatability (RSD) | 11.6% (n=10) | Not specified |

| Recovery | Nearly complete | Not specified |

Limits of Detection (LOD) and Quantification (LOQ)

The limits of detection (LOD) and quantification (LOQ) are critical parameters that define the sensitivity of an analytical method.

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably distinguished from the absence of that analyte (a blank) but not necessarily quantified with acceptable precision and accuracy. cawood.co.uknih.gov It is often calculated as three times the standard deviation of the blank signal. cawood.co.uk

The Limit of Quantification (LOQ) is the lowest concentration of an analyte in a sample that can be determined with an acceptable level of precision and accuracy. nih.gov The LOQ is typically set at ten times the standard deviation of the blank signal. cawood.co.uk

For the analysis of the related aroma compound 2-acetyl-1-pyrroline in a rice matrix, the LOD and LOQ have been established. researchgate.net These values are crucial for determining whether the method is suitable for detecting and quantifying the analyte at the concentrations at which it is typically present in a given sample.

The table below presents the reported limits of detection and quantification for 2-acetyl-1-pyrroline, which provide an estimate of the sensitivity that can be expected for a method tailored to this compound.

| Parameter | Value (ng g⁻¹ of rice) |

| Limit of Detection (LOD) | 0.1 |

| Limit of Quantification (LOQ) | 0.4 |

Biological Relevance and Physiological Effects

Interaction with Olfactory Receptors and Sensory Perception

The interaction of 2-propionyl-1-pyrroline with the olfactory system is fundamental to its role as a significant aroma compound. Its distinct sensory properties are a direct result of its molecular engagement with olfactory receptors.

Molecular Targets in Olfactory Receptor Neurons

Odor Thresholds and Sensory Impact

This compound is recognized as a key roast-smelling odorant. acs.orgtum.de Its sensory impact is significant, contributing to the characteristic aroma of foods that undergo Maillard-type reactions during processing. acs.orgtum.de Research has identified this compound, alongside its structural analog 2-acetyl-1-pyrroline (B57270), as an important contributor to the roasty aroma profile in model systems of proline and glucose reacted under both aqueous and dry-heating conditions. acs.orgtum.de The odor of this compound is often described as "roasty" and "popcorn-like". pherobase.com

Table 1: Sensory Properties of this compound

| Property | Description | Reference(s) |

| Odor Profile | Roasty, Popcorn-like | acs.orgtum.depherobase.com |

| Context of Formation | Maillard-type reactions | acs.orgtum.de |

Potential as a Biomarker in Biological Systems

The utility of this compound as a specific biomarker in biological systems is not established in the current scientific literature.

Insights into Metabolic Pathways and Biosynthesis Processes

The formation of this compound provides insights into specific metabolic pathways, particularly those involving the Maillard reaction. acs.orgtum.de Isotope labeling studies have elucidated a formation pathway for this compound from the intermediate 1-pyrroline (B1209420) when it reacts with 2-oxobutanal. acs.orgtum.de The precursor, 2-oxobutanal, can be formed from the reaction of acetaldehyde (B116499) and glycolaldehyde, which are well-known degradation products of carbohydrates. acs.orgtum.de This pathway highlights the interaction between amino acid (proline) degradation and carbohydrate breakdown products in the generation of this potent odorant. acs.orgtum.de

Table 2: Biosynthesis Pathway of this compound

| Precursor 1 | Precursor 2 | Resulting Compound | Reference(s) |

| 1-Pyrroline | 2-Oxobutanal | This compound | acs.orgtum.de |

Influence of Environmental Factors and Agro-management on Biosynthesis

There is a lack of specific scientific research on the influence of environmental factors and agro-management practices on the biosynthesis of this compound in plants. The extensive body of research in this area has focused almost exclusively on 2-acetyl-1-pyrroline, the primary aroma compound in fragrant rice.

Effects of Micronutrients and Fertilizers (e.g., zinc, manganese, silicon)

Specific studies detailing the effects of micronutrients such as zinc, manganese, and silicon, or various fertilizers on the biosynthesis of this compound could not be found in the reviewed scientific literature. Consequently, there is no available data to present on this topic.

Impact of Stress Conditions (e.g., salt stress, soil moisture)

The biosynthesis and accumulation of pyrroline-based aroma compounds in plants are significantly influenced by environmental conditions. Abiotic stressors, particularly soil salinity and moisture levels, have been shown to modulate the production of these volatile molecules. It is important to note that while the subject of this article is this compound, the vast majority of scientific research into the effects of abiotic stress has focused on the closely related and structurally similar compound, 2-acetyl-1-pyrroline (2-AP), which is the principal aroma component in fragrant rice. The findings related to 2-AP are presented here as they offer the most comprehensive insights currently available on how environmental stress affects this class of compounds.

Impact of Soil Moisture

Drought or reduced soil moisture is a significant abiotic stress that consistently enhances the concentration of 2-acetyl-1-pyrroline in fragrant rice. frontiersin.orgresearchgate.net Research demonstrates that a reduction in soil water potential can markedly increase 2-AP content. frontiersin.org This increase is often associated with a significant accumulation of the amino acid proline, a key precursor in the 2-AP biosynthetic pathway. nih.govmicrobiologyjournal.org

In a controlled study, fragrant rice was subjected to four different soil moisture (SM) levels: 50% (control), 40%, 30%, and 20%. nih.gov The results showed that decreasing soil moisture led to a substantial increase in 2-AP content. nih.gov Specifically, compared to the 50% moisture level, the 2-AP concentration increased by 32.81% at 40% SM, 23.18% at 30% SM, and a notable 53.12% at 20% SM. nih.gov Concurrently, proline levels were 20% to 90% higher in the lower soil moisture treatments compared to the control. nih.gov

While the accumulation of proline under drought stress is well-documented, the precise mechanism linking it to increased 2-AP is still under investigation. nih.gov Some studies suggest that the increase in 2-AP results from the enhanced conversion of the accumulated proline. frontiersin.org However, other research has found that the activity of proline dehydrogenase (PDH), an enzyme that degrades proline, actually decreases under drought conditions. nih.gov An alternative hypothesis suggests that low soil moisture enhances 2-AP biosynthesis by upregulating the expression of the DAO1 gene, which promotes the conversion of putrescine to 1-pyrroline, the immediate precursor of 2-AP. frontiersin.orgnih.gov

Table 1: Effect of Soil Moisture on 2-Acetyl-1-Pyrroline (2-AP) and Proline Content in Fragrant Rice ```html

*Data sourced from studies on fragrant rice (Oryza sativa L.).*[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFiYj7aDsBi5CzvyiKj0wR3nyBnfQWyvhICeO1jVzx5irbjaEFBksM2xPR_2QFJ0xxApBbf25DJiXpjyf1VpjdH91IcUwmmrlp7qtcYND8g-Br4xY5o_7Q3p9yv-VWHRNbQhGwR)][ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFIYtBfmh_8W1AcDlcVKmKV1BPwl1tF0xlX3JrudqoYt-8UjEaGEXcwyD7wTL_X1L7XOx2P8HRbPZZhVIvfJJxgRRmApWl9qAWpXT1gpMKyjhfI79dt5eXfz8Z15KADeLyXPP25Wn11Yc3sBES6IdQzCfnUwqg-mGgizUXcDxIazQ_RrfWnK2cU-K1zI3lskqMxxeLBPsAw_HK6WvAXegVgNbzZ9CwiYi-P9SwGMtRUDlOome4BUjauZ_TZfA6zk9pu3NZBzaHm9mfJb1aQ7TuWtMKujtpgjy0fOJ_j2fkbRmyPDsK-fnLrfmYytcO8O_rdiiI%3D)]

Impact of Salt Stress

Soil salinity is another major environmental stressor that has been observed to increase the concentration of 2-acetyl-1-pyrroline in plants. researchgate.netmatilda.scienceThe accumulation of proline as a compatible osmolyte is a common plant response to salt stress, and this is believed to be a key factor in the enhanced biosynthesis of 2-AP.

cirad.fr

Studies have shown that salt stress can significantly boost the activity of key enzymes in the proline biosynthesis pathway, such as Δ1-pyrroline-5-carboxylate synthetase (P5CS). nih.govIn one study, treating two aromatic rice cultivars with 100 mM sodium chloride (NaCl) resulted in a 2.2-fold and 1.8-fold increase in 2-AP content in the leaves, respectively. This was accompanied by a 29% and 40% increase in proline content.

The response can, however, vary between cultivars and the level of salt concentration. In an experiment with potato cultivars, salt-tolerant varieties showed a more significant increase in the expression of the P5CS1 gene and accumulated more proline in stem tissue compared to salt-sensitive varieties, suggesting a link between efficient proline metabolism and salt tolerance. nih.govThe general consensus is that salt stress triggers a metabolic shift that favors the production of proline, which in turn provides a larger pool of precursors for the synthesis of 2-AP.

nih.govdaneshyari.comunife.itTable 2: Effect of Salt Stress on 2-Acetyl-1-Pyrroline (2-AP) and Proline in Aromatic Rice Cultivars

Data from a study involving salt treatment at the vegetative stage.

Compound Index

Compound Name 2-acetyl-1-pyrroline (2-AP) This compound Δ1-pyrroline-5-carboxylate (P5C) Glutamate (B1630785) Ornithine Proline Putrescine Sodium chloride (NaCl)

Future Research Directions and Applications

Further Elucidation of Biosynthetic and Degradation Mechanisms

A comprehensive understanding of how 2-Propionyl-1-pyrroline is formed and degraded is fundamental to controlling its concentration in food systems. While significant research has been conducted on its structural analogue, 2-acetyl-1-pyrroline (B57270) (2-AP), dedicated studies on 2-PP are required.

Future research should focus on:

Mapping Biosynthetic Pathways: The formation of 2-PP has been suggested to occur via the reaction of the key intermediate, 1-pyrroline (B1209420), with 2-oxobutanal, a carbohydrate degradation product, during Maillard-type reactions. The biosynthesis of 1-pyrroline itself is a complex process involving precursors such as proline, ornithine, and glutamic acid. researchgate.net Detailed enzymatic and non-enzymatic pathway studies are needed to understand the precise mechanisms and rate-limiting steps leading to 2-PP. Investigating the roles of enzymes like proline dehydrogenase (ProDH), ornithine aminotransferase (OAT), and diamine oxidase (DAO) in the formation of the 1-pyrroline precursor will be critical. researchgate.net

Investigating Degradation Pathways: Like its analogue 2-AP, this compound is known to be highly unstable. Research on 2-AP has shown that it can undergo polymerization, involving ring-opening mechanisms, which leads to a rapid loss of its characteristic aroma. It is crucial to investigate if 2-PP follows a similar degradation pattern and to identify the specific breakdown products. Understanding these degradation kinetics and mechanisms is a prerequisite for developing effective stabilization strategies.

| Research Area | Key Precursors/Intermediates | Relevant Enzymes/Reactions | Future Focus |

| Biosynthesis | Proline, Ornithine, Glutamic Acid, 1-Pyrroline, 2-Oxobutanal | Proline Dehydrogenase (ProDH), Ornithine Aminotransferase (OAT), Diamine Oxidase (DAO), Maillard Reaction | Elucidating the complete enzymatic and non-enzymatic pathways specific to 2-PP formation and identifying rate-limiting factors. |

| Degradation | This compound | Polymerization, Ring-Opening Reactions | Characterizing the degradation products and kinetics of 2-PP to understand its instability. |

Development of Advanced Stabilization Techniques for Commercial Applications

The instability of this compound is a major obstacle to its widespread commercial use as a flavoring agent. mdpi.com Developing methods to protect the molecule from degradation is a key research priority.

Future research should be directed towards:

Complexation and Encapsulation: A promising method for stabilizing potent odorants like 2-PP involves complexation with zinc halides (e.g., ZnI₂, ZnBr₂, or ZnCl₂). This technique has been shown to form stable, crystalline complexes with 2-PP and its analogues, which release the free odorant upon hydration. mdpi.com Further research is needed to optimize the loading capacity and release kinetics of these complexes for various food matrices.

Microencapsulation Technologies: Techniques such as spray drying, freeze drying, and coacervation, using matrices like β-cyclodextrin or gum acacia, have been explored for 2-AP. mdpi.com These methods could be adapted to encapsulate 2-PP, creating a protective barrier against environmental factors like oxygen and moisture. The stability and release properties of encapsulated 2-PP in different food applications, such as dry mixes and baked goods, require thorough investigation.

A study on the stabilization of 2-AP and its analogues, including 2-PP, demonstrated the effectiveness of forming complexes with zinc iodide (ZnI₂). The results for the 2-AP complex provide a strong basis for the potential of this technology for 2-PP. mdpi.com

| Stabilization Method | Mechanism | Key Findings for Analogues (2-AP) | Future Research for 2-PP |

| Complexation with Zinc Halides | Coordination of the heterocyclic nitrogen and carbonyl oxygen atoms to a zinc ion, forming a stable crystalline complex. mdpi.com | 2-AP-ZnI₂ complex showed >94% retention of 2-AP after 3 months at ambient temperature. mdpi.com | Optimize complex formation for 2-PP, evaluate stability in various food matrices, and control release upon hydration. |

| Microencapsulation | Entrapment of the aroma compound within a protective matrix (e.g., β-cyclodextrin, maltodextrin). mdpi.com | Encapsulation of 2-AP with β-cyclodextrin showed improved stability, especially at lower temperatures. mdpi.com | Develop and test various encapsulation matrices and techniques for 2-PP to enhance shelf-life and control release during food processing or preparation. |

Expansion of Analytical Methodologies for Enhanced Detection and Quantification

Accurate and sensitive detection of this compound in complex food matrices is essential for quality control, process optimization, and research into its formation. Due to its reactivity and typically low concentrations, advanced analytical methods are necessary.

Future research should aim to:

Adapt and Validate Advanced GC-MS Techniques: Methods like headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) are powerful tools for analyzing volatile compounds. nih.govnih.gov Stable isotope dilution assays (SIDA), which have been successfully developed for 2-AP, offer high accuracy and should be developed for 2-PP. researchgate.net These methods would enable precise quantification even at trace levels.

Explore Derivatization Strategies: The reactivity of 2-PP can lead to degradation during analysis. A novel approach developed for 2-AP involves derivatization with reagents like o-phenylenediamine to form a more stable compound, followed by analysis using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). nih.gov Applying similar derivatization strategies to 2-PP could overcome analytical challenges and improve the reliability of quantification.

Develop Rapid Detection Methods: While highly accurate, chromatographic methods can be time-consuming. nih.gov Future research could explore the development of more rapid techniques, such as colorimetric methods or biosensors, for high-throughput screening in industrial quality control, similar to novel methods being investigated for 2-AP. nih.gov

| Analytical Technique | Principle | Advantages for 2-PP Analysis | Future Direction |

| HS-SPME-GC-MS | Extraction of volatile compounds from the headspace above a sample onto a coated fiber, followed by GC-MS analysis. nih.govnih.gov | High sensitivity, solvent-free extraction. | Optimization of fiber coatings and extraction conditions specifically for 2-PP. |

| Stable Isotope Dilution Assay (SIDA) | Use of a synthesized, stable isotope-labeled version of 2-PP as an internal standard for precise quantification. researchgate.net | High accuracy and precision, corrects for matrix effects and sample preparation losses. | Synthesis of an appropriate isotope-labeled 2-PP standard and validation of the SIDA method. |

| Derivatization with HPLC-MS/MS | Chemical modification of 2-PP to form a stable derivative that is easier to analyze. nih.gov | Overcomes instability during analysis, improves chromatographic performance and sensitivity. | Identification of suitable derivatizing agents for 2-PP and development of a robust HPLC-MS/MS method. |

Exploration of Biological and Physiological Roles Beyond Aroma Perception

While this compound is primarily known for its contribution to aroma, its structural class—pyrrolines and pyrrolidines—encompasses a wide range of biologically active molecules. nih.gov The potential physiological functions of 2-PP in the human body are a largely unexplored and exciting frontier for research.

Future research directions include:

Investigating Antimicrobial and Antioxidant Properties: Many heterocyclic compounds, including pyrrole derivatives, exhibit antimicrobial or antioxidant activity. Screening 2-PP for such properties could reveal novel applications in food preservation or as a functional food ingredient.

Exploring Interactions with Cellular Receptors: Short-chain fatty acids, which have a structural resemblance to the propionyl group of 2-PP, are known to interact with G-protein coupled receptors (GPCRs) and play roles in immune regulation and metabolic health. nih.govnih.gov Investigating whether 2-PP or its metabolites can interact with these or other cellular signaling pathways could uncover unexpected physiological roles.

Pharmacological Screening: The pyrrolidine (B122466) scaffold is a core structure in many pharmacologically important agents. Preliminary screening of 2-PP for various biological activities, such as anti-inflammatory or cytotoxic effects, could open up entirely new avenues for its application beyond the flavor industry. Given that many pyrrole and pyrrolidine derivatives show notable pharmacological properties, exploring the bioactivity of 2-PP is a logical next step. nih.gov

Q & A